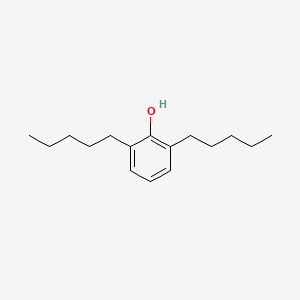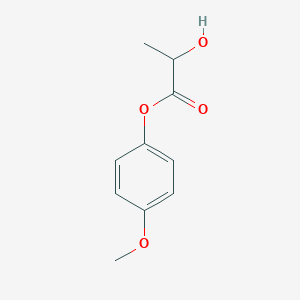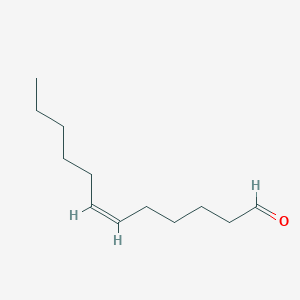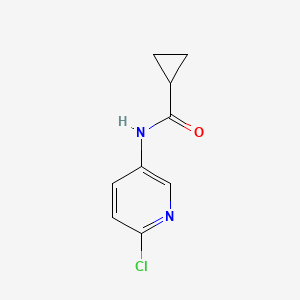![molecular formula C10H18O2Si B14290844 {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane CAS No. 138768-46-4](/img/structure/B14290844.png)
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a furan ring, a propan-2-yl group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane typically involves the reaction of furan derivatives with silane reagents. One common method includes the use of a furan-2-yl derivative and a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[2-(Furan-2-yl)ethyl]oxy}(trimethyl)silane
- {[2-(Furan-2-yl)methyl]oxy}(trimethyl)silane
- {[2-(Furan-2-yl)propyl]oxy}(trimethyl)silane
Uniqueness
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and solubility in organic solvents, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
138768-46-4 |
|---|---|
Molekularformel |
C10H18O2Si |
Molekulargewicht |
198.33 g/mol |
IUPAC-Name |
2-(furan-2-yl)propan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,12-13(3,4)5)9-7-6-8-11-9/h6-8H,1-5H3 |
InChI-Schlüssel |
CYGILRFDFKCFQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CO1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)







